molecular formula C12H14FNOS B2498763 (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone CAS No. 2034206-99-8

(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone

Cat. No.: B2498763
CAS No.: 2034206-99-8
M. Wt: 239.31
InChI Key: GCBHRKOHCBWEIR-UHFFFAOYSA-N
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Description

(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone is a chemical compound offered for research purposes. It features a 3-(fluoromethyl)azetidine moiety, a privileged structure in modern medicinal chemistry. The azetidine ring, a four-membered nitrogen heterocycle, is increasingly valued in drug design for its contribution to molecular properties. Incorporating saturdated ring systems like azetidine is a established strategy to improve solubility and metabolic stability in drug candidates . The 3-(fluoromethyl)azetidine subgroup is a key structural component found in several investigational and approved therapeutics. Notably, this specific azetidine derivative is a critical building block in the synthesis of Imlunestrant, an FDA-approved oral selective estrogen receptor degrader (SERD) used for the treatment of advanced breast cancer . The scaffold is also utilized in other potent SERD candidates, highlighting its relevance in targeting hormone-driven cancers . Furthermore, azetidin-2-one (β-lactam) analogs are investigated for their antiproliferative activity as tubulin-destabilizing agents in cancer research, demonstrating the versatility of this ring system . The presence of the (methylthio)phenyl group offers a potential site for further chemical modification, making this compound a versatile intermediate for constructing diverse compound libraries. Researchers can leverage this chemical to develop new potential therapeutic agents, explore structure-activity relationships (SAR), and investigate novel mechanisms of action. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(fluoromethyl)azetidin-1-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c1-16-11-4-2-3-10(5-11)12(15)14-7-9(6-13)8-14/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBHRKOHCBWEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is often introduced via nucleophilic substitution reactions using fluoromethylating agents like fluoromethyl iodide or fluoromethyl sulfonates.

    Attachment of the Methylthio-Substituted Phenyl Group: This step generally involves coupling reactions such as Suzuki or Stille coupling, where the phenyl group is introduced using organometallic reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be integral to the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the fluoromethyl group can enhance metabolic stability and bioavailability, making it a candidate for drug development. Studies may focus on its activity against specific biological targets or its role as a pharmacophore in drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to innovations in various applications.

Mechanism of Action

The mechanism by which (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity/Notes Reference
(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone (Target) C₁₂H₁₄FNOS 251.31 Azetidine (fluoromethyl), phenyl (SMe) Not reported Hypothesized enhanced metabolic stability -
((Methylthio)phenyl)(quinolin-3-yl)methanone C₁₇H₁₃NOS 291.36 Quinoline, phenyl (SMe) 110–112 No explicit bioactivity reported
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone C₁₀H₁₇FN₂O 200.25 Azetidine (fluoromethyl), piperidine Not reported Structural analog with altered heterocycle
(2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) C₁₄H₁₁F₃N₂OS 324.31 Thiophene (amino), phenyl (CF₃) Not reported Potent adenosine A1 receptor enhancer
1-(3-Thiophen-3-yl-phenyl)-ethanone C₁₂H₁₀OS 202.27 Thiophene, phenyl (acetyl) Not reported No bioactivity data; used in synthesis studies

Key Findings from Comparative Analysis

Heterocyclic Core Impact: The azetidine ring in the target compound confers rigidity compared to quinoline () or thiophene () cores. This rigidity may influence binding affinity in receptor interactions .

Substituent Effects: The methylthio (SMe) group on the phenyl ring (target compound) is less electron-withdrawing than the trifluoromethyl (CF₃) group in PD 81,723 (). This difference may reduce receptor-binding potency but improve solubility . Fluoromethyl substitution on azetidine enhances metabolic stability compared to non-fluorinated analogs (e.g., piperidine derivatives in ) due to reduced susceptibility to oxidative degradation .

Synthetic Accessibility: The target compound likely requires fluoromethylation of azetidine, a step that may involve hazardous reagents (e.g., Selectfluor®). In contrast, thiophene-based methanones () are synthesized via Friedel-Crafts acylation or Schiff base reactions . Quinoline-containing analogs () are synthesized via multi-step sequences involving thiocarbohydrazide fusion, achieving yields up to 85% .

Biological Activity Trends: Thiophene- and triazole-based methanones () show pronounced activity in receptor modulation (e.g., adenosine A1 enhancement). The target compound’s azetidine-phenyl hybrid may exhibit unique allosteric or competitive antagonism profiles . Methylthio-substituted phenyl groups (target compound, ) are understudied in receptor-binding contexts compared to nitro- or cyano-substituted analogs (), warranting further investigation .

Biological Activity

The compound (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone is part of a class of azetidinone derivatives that have garnered attention for their potential biological activities, particularly in cancer research and pharmacology. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.

Chemical Structure

The compound features an azetidine ring substituted with a fluoromethyl group and a methylthio phenyl moiety. The structural formula can be represented as follows:

C12H12FN1O1S1\text{C}_{12}\text{H}_{12}\text{F}\text{N}_1\text{O}_1\text{S}_1

Antiproliferative Activity

Recent studies have demonstrated that azetidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanism typically involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

In Vitro Studies

In vitro assays have shown that the compound has a notable effect on breast cancer cell lines, particularly MCF-7 and MDA-MB-231. The following table summarizes the IC50 values of related compounds compared to our target compound.

CompoundIC50 (nM) in MCF-7 CellsMechanism of Action
(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanoneTBDTubulin destabilization
Combretastatin A-43.9Colchicine-binding site inhibitor
Other AzetidinonesVariesTubulin assembly inhibition

The biological activity of (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone is primarily attributed to its ability to bind to the colchicine site on tubulin. This binding inhibits the polymerization of tubulin, disrupting microtubule dynamics essential for mitosis.

Case Studies

Several case studies have highlighted the effectiveness of azetidinone derivatives in preclinical settings:

  • Study on MCF-7 Cells : A study involving MCF-7 cells showed that treatment with (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone resulted in significant apoptosis as measured by annexin V staining and caspase activation assays.
  • Mechanistic Insights : Another investigation utilized fluorescence microscopy to visualize microtubule disruption in treated cells, confirming the compound's role as a microtubule destabilizer.
  • Comparative Analysis : In comparative studies with other azetidinone derivatives, (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone showed enhanced potency due to its unique substitution pattern, which may enhance binding affinity to tubulin.

Q & A

Q. What are the optimal synthetic routes for (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone, and how can multi-step reaction challenges be addressed?

The synthesis involves constructing the azetidine ring, introducing the fluoromethyl group via nucleophilic substitution or fluorinating agents (e.g., DAST or Deoxo-Fluor), and coupling with the 3-(methylthio)phenyl ketone. Key challenges include controlling regioselectivity during fluorination and minimizing side reactions. Reaction monitoring via HPLC/TLC ensures intermediate purity. Optimize solvent polarity (e.g., DMF for fluorination) and temperature (0–25°C for azetidine ring stability) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C/19F-NMR : Assigns proton environments (e.g., fluoromethyl δ ~4.5 ppm, methylthio δ ~2.5 ppm) and confirms substitution patterns.
  • Mass Spectrometry (MS) : Validates molecular weight (calc. 253.3 g/mol) and fragmentation pathways.
  • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1680 cm⁻¹) and C-F bonds (~1100 cm⁻¹). Cross-reference with synthetic intermediates to resolve ambiguities .

Q. How do the fluoromethyl and methylthio groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The fluoromethyl group enhances electrophilicity at the azetidine nitrogen, favoring nucleophilic attacks (e.g., alkylation). The methylthio group acts as a weak electron donor via sulfur’s lone pairs, directing electrophilic aromatic substitution at the phenyl ring’s para position. Kinetic studies under varying pH and solvent conditions (e.g., THF vs. MeCN) can quantify these effects .

Q. What strategies improve the compound’s stability during storage and handling?

Store under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the fluoromethyl group. Use stabilizers like BHT (0.1% w/w) in aprotic solvents (e.g., DCM). Monitor degradation via accelerated stability testing (40°C/75% RH) with LC-MS .

Advanced Research Questions

Q. How can contradictions in NMR data for fluoromethyl and methylthio substituents be resolved?

Use 2D NMR (HSQC, HMBC) to correlate ambiguous signals. For example, HMBC links the fluoromethyl protons to the azetidine nitrogen, while NOESY confirms spatial proximity between methylthio and aromatic protons. Isotopic labeling (e.g., 13C-fluoromethyl) or computational NMR prediction tools (e.g., ACD/Labs) further validate assignments .

Q. What computational methods predict the azetidine ring’s conformational stability and reactivity?

Density Functional Theory (DFT) calculates ring strain energy (e.g., B3LYP/6-31G* level) and transition states for ring-opening reactions. Molecular Dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) model flexibility under physiological conditions. Compare with X-ray crystallography data if available .

Q. How can reaction yields for fluorination steps be optimized while minimizing byproducts?

Screen fluorinating agents (e.g., Selectfluor vs. DAST) under microwave-assisted conditions (50–80°C, 30 min). Use silver salts (AgNO3) as catalysts in polar aprotic solvents to enhance fluoromethylation efficiency. Monitor byproduct formation (e.g., elimination products) via GC-MS .

Q. What mechanistic insights explain unexpected side reactions during azetidine ring formation?

Investigate intermediates via in-situ FTIR or ReactIR to detect transient species (e.g., aziridinium ions). Kinetic isotope effect (KIE) studies (D2O vs. H2O) differentiate between SN1/SN2 pathways. Computational studies (e.g., DFT) identify competing pathways, such as ring expansion or dimerization .

Q. How can structure-activity relationships (SAR) be analyzed for biological targets like kinase inhibitors?

Synthesize analogs with modified substituents (e.g., replacing methylthio with sulfoxide/sulfone) and test in vitro against kinase panels (e.g., EGFR, VEGFR). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to ATP pockets. Validate with X-ray co-crystallography .

Q. What strategies mitigate solubility limitations for in vivo studies?

Formulate as a hydrochloride salt (if basic) or use cyclodextrin-based complexes. Assess logP (predicted ~2.8) and solubility in biorelevant media (FaSSIF/FeSSIF). Pro-drug approaches (e.g., esterification of the carbonyl group) enhance bioavailability .

Q. How do steric and electronic effects of substituents influence metabolic stability?

Conduct microsomal stability assays (human liver microsomes) with LC-MS/MS quantification. The fluoromethyl group reduces oxidative metabolism via CYP3A4, while methylthio may undergo S-oxidation. Compare with deuterated analogs (e.g., CD3-thio) to assess isotope effects .

Q. What analytical workflows validate purity for pharmacological assays?

Use orthogonal methods:

  • HPLC-UV/ELS (>98% purity, C18 column, gradient elution).
  • ICP-MS for heavy metal residues (<10 ppm).
  • Chiral HPLC to exclude stereoisomers if applicable .

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